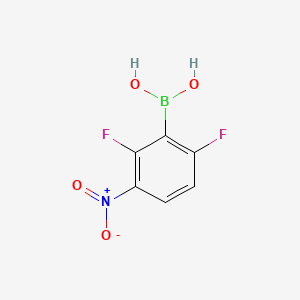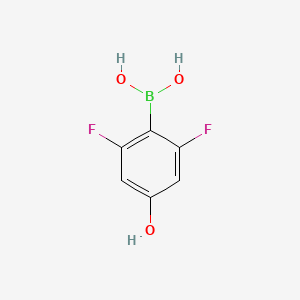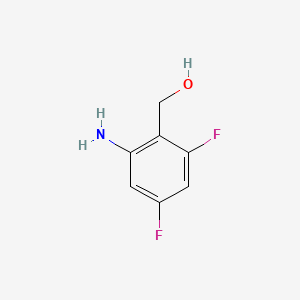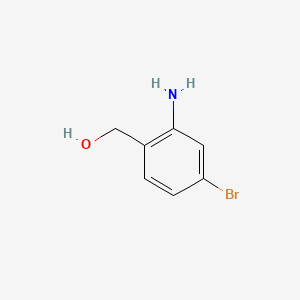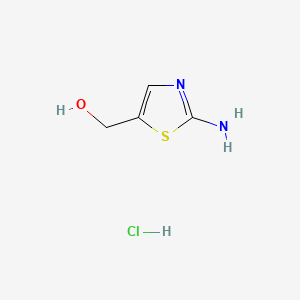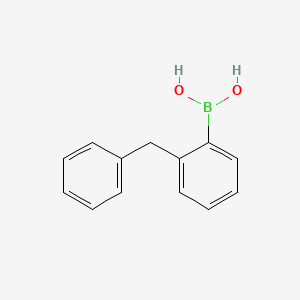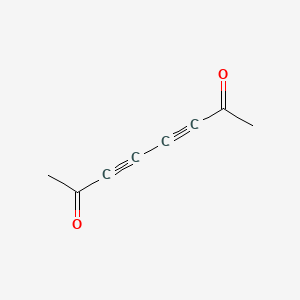
Octa-3,5-diyne-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-3,5-diyne-2,7-dione is an organic compound with the molecular formula C8H6O2. It is characterized by the presence of two triple bonds and two ketone groups, making it a member of the diyne and diketone families. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octa-3,5-diyne-2,7-dione typically involves the use of alkyne and ketone precursors. One common method is the oxidative coupling of 1,4-diketones with terminal alkynes under basic conditions. This reaction can be catalyzed by transition metals such as palladium or copper. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Octa-3,5-diyne-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the triple bonds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Octa-3,5-diyne-2,7-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the production of polymers and materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which octa-3,5-diyne-2,7-dione exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is due to the presence of the triple bonds and ketone groups, which can participate in various chemical transformations. The molecular targets and pathways involved can vary, but often include interactions with enzymes, nucleophiles, and electrophiles.
Comparison with Similar Compounds
Similar Compounds
Octa-3,5-diene-2,7-dione: This compound is similar in structure but contains double bonds instead of triple bonds.
Hexa-2,4-diyne-1,6-dione: Another diyne-diketone compound with a shorter carbon chain.
But-2-yne-1,4-dione: A simpler diyne-diketone with only four carbon atoms.
Uniqueness
Octa-3,5-diyne-2,7-dione is unique due to its specific combination of triple bonds and ketone groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
139565-87-0 |
|---|---|
Molecular Formula |
C8H6O2 |
Molecular Weight |
134.134 |
IUPAC Name |
octa-3,5-diyne-2,7-dione |
InChI |
InChI=1S/C8H6O2/c1-7(9)5-3-4-6-8(2)10/h1-2H3 |
InChI Key |
GNIPZQAYKNGALN-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CC#CC(=O)C |
Synonyms |
3,5-Octadiyne-2,7-dione (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


